N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a pyrazolylpyrimidinone core linked to a quinoxaline-2-carboxamide moiety. Its structure combines a pyrimidinone ring substituted with a propyl group at the 4-position and a pyrazole ring at the 2-position, with the pyrazole further functionalized by a quinoxaline-derived carboxamide group.
Properties
CAS No. |
1209940-81-7 |
|---|---|
Molecular Formula |
C20H19N7O2 |
Molecular Weight |
389.419 |
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c1-3-6-13-10-18(28)25-20(22-13)27-17(9-12(2)26-27)24-19(29)16-11-21-14-7-4-5-8-15(14)23-16/h4-5,7-11H,3,6H2,1-2H3,(H,24,29)(H,22,25,28) |
InChI Key |
FFEVRKLYSOZKBS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4N=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Synthesis of the pyrimidine moiety: This step involves the condensation of a β-keto ester with urea or thiourea, followed by cyclization.
Coupling of the pyrazole and pyrimidine units: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the quinoxaline core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural homology with two key analogs (Table 1):
Table 1: Structural Comparison
- Pyrimidinone Substituent: Compound 43 replaces the propyl group with a trifluoromethyl group, introducing strong electron-withdrawing effects and higher lipophilicity.
Physicochemical Properties Analysis
Table 2: Physicochemical Properties
- The propyl substituent (vs. trifluoromethyl in Compound 43) offers moderate hydrophobicity, balancing solubility and lipophilicity.
Biological Activity
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a complex organic compound with potential pharmacological applications. Its unique molecular structure, combining multiple heterocyclic components, indicates a promising profile for various biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O3 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1013890-79-3 |
The presence of functional groups such as pyrazole and dihydropyrimidine suggests that it may interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, altering physiological responses.
- Antiviral Activity : Research suggests potential efficacy against viral infections through modulation of viral replication mechanisms.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structural features. For instance, derivatives of pyrazole have shown activity against various viruses, including HIV and HCV. The compound's ability to inhibit viral enzymes could position it as a candidate for further antiviral research.
Anticancer Activity
Preliminary findings indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential lead for anticancer drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Antiviral Studies : A study evaluated pyrazole derivatives against HIV and found significant inhibition of reverse transcriptase (RT) activity in vitro. The most active derivative demonstrated an EC50 value significantly lower than that of standard antiviral agents .
- Anticancer Research : Another research focused on similar compounds revealed that some derivatives induced apoptosis in breast cancer cell lines through the activation of caspases .
- Mechanistic Insights : Molecular docking studies have been employed to predict binding affinities to target enzymes, providing insights into potential inhibitory mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidinone core followed by coupling with the quinoxaline-carboxamide moiety. Key steps include condensation reactions (e.g., using K₂CO₃ as a base in DMF) and protecting group strategies to avoid side reactions . Temperature and solvent polarity significantly impact regioselectivity; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?
- Methodology :
- ¹H/¹³C NMR : Pyrazole and pyrimidinone protons appear as distinct singlets in δ 6.5–8.5 ppm, while the quinoxaline carboxamide carbonyl resonates near δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH (3200–3350 cm⁻¹) confirm amide and pyrimidinone groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) with <5 ppm error for structural validation .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodology : Start with in vitro assays:
- Enzyme Inhibition : Use fluorescence-based assays to test activity against kinases or proteases, given the compound’s heterocyclic motifs .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?
- Methodology :
- LC-MS Monitoring : Track intermediates in real-time to identify off-pathway reactions (e.g., hydrolysis of the pyrimidinone ring under acidic conditions) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to model transition states and identify energetically favorable pathways .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace atom-specific rearrangements during side reactions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Docking vs. MD Simulations : If molecular docking predicts strong binding but assays show low activity, perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions that explain discrepancies .
Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed?
- Methodology :
- Directed Metalation : Employ Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) to achieve selective functionalization at the 3-methyl position .
- Microwave-Assisted Synthesis : Optimize time and temperature (e.g., 150°C for 20 min) to enhance selectivity for the desired isomer .
Q. What computational tools are suitable for predicting metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
- Metabolite Identification : Apply in silico tools like Meteor (Lhasa Limited) to predict Phase I/II metabolites and prioritize in vitro liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
